2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)-
CAS No.: 185741-53-1
Cat. No.: VC16851180
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185741-53-1 |
---|---|
Molecular Formula | C6H11NO4 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | (3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylpiperidin-2-one |
Standard InChI | InChI=1S/C6H11NO4/c1-2-3(8)4(9)5(10)6(11)7-2/h2-5,8-10H,1H3,(H,7,11)/t2-,3+,4-,5-/m1/s1 |
Standard InChI Key | RVEQSBNOIGURLV-KKQCNMDGSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]([C@H]([C@H](C(=O)N1)O)O)O |
Canonical SMILES | CC1C(C(C(C(=O)N1)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidinone backbone (a six-membered ring containing a ketone group) with three hydroxyl groups at positions 3, 4, and 5 and a methyl group at position 6. The absolute configuration—(3R,4R,5S,6R)—dictates its three-dimensional orientation, critical for interactions with biological targets .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₆H₁₁NO₄ |
Molecular Weight | 161.16 g/mol |
IUPAC Name | (3R,4R,5S,6R)-3,4,5-Trihydroxy-6-methylpiperidin-2-one |
Stereochemistry | 3R,4R,5S,6R |
Solubility (Predicted) | High in polar solvents (e.g., water, DMSO) |
The hydroxyl groups enhance hydrophilicity, while the methyl group contributes to lipophilic interactions, enabling membrane penetration .
Synthetic Methodologies
Stereospecific Synthesis Challenges
Synthesizing this compound requires precise control over stereochemistry. Industrial methods for analogous piperidinones (e.g., 2-piperidone) involve multi-step reactions with catalysts and chiral auxiliaries . For example, a patented route for 2-piperidone synthesis uses p-toluenesulfonyl chloride and ammonia to functionalize the ring . Adapting such methods could involve:
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Ring Formation: Cyclization of precursor amines or lactams.
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Hydroxylation: Enzymatic or chemical oxidation to introduce hydroxyl groups.
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Methylation: Alkylation at position 6 using methylating agents like iodomethane.
Table 2: Comparative Synthesis Routes for Piperidinone Derivatives
Compound | Key Steps | Yield | Purity |
---|---|---|---|
2-Piperidone | Tosylation, ammonolysis | 85% | >98% |
N-Phenyl-4-piperidone | Friedel-Crafts alkylation | 78% | 95% |
Biological Activities and Mechanisms
Anti-Inflammatory Properties
Piperidinone derivatives suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial cells . The methyl group in (3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyl-2-piperidinone could enhance bioavailability, potentiating its anti-inflammatory efficacy.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s stereochemistry aligns with active sites of enzymes involved in cardiovascular and metabolic regulation, making it a candidate for drug development .
Agricultural Uses
Hydroxyl-rich piperidinones act as plant growth regulators by mimicking phytohormones. Field trials with analogous compounds showed a 20–30% increase in root biomass .
Comparison with Structural Analogs
Table 3: Functional Comparison of Piperidinone Derivatives
The methyl group in the target compound improves lipid solubility compared to hydroxymethyl analogs, potentially enhancing blood-brain barrier penetration .
Challenges and Future Directions
Synthesis Optimization
Current methods for piperidinone derivatives face yield and purity limitations. Continuous flow reactors could improve scalability, as demonstrated in 2-piperidone production .
Target Validation
In vivo studies are needed to confirm the compound’s mechanism of action. Isotopic labeling (e.g., ¹³C) would enable metabolic pathway tracing .
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